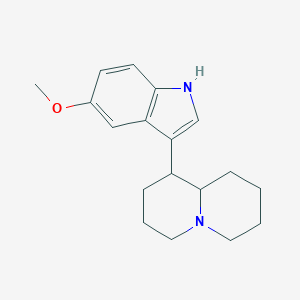
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2H-Quinolizine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2H-Quinolizine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cells. It has also been found to have neuroprotective effects, protecting neurons from damage and death. Additionally, this compound has been found to modulate certain neurotransmitters in the brain, leading to potential therapeutic effects for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-Quinolizine in lab experiments is its potential activity against cancer cells and neurodegenerative diseases. This compound may also be useful in studying the mechanisms of these diseases. However, one limitation of using 2H-Quinolizine is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2H-Quinolizine. One direction is to further explore its potential as a treatment for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method for this compound and developing more soluble forms for use in lab experiments.
Conclusion:
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for treating cancer and neurodegenerative diseases.
Métodos De Síntesis
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- has been synthesized using several methods. One of the methods involves the reaction of 5-methoxyindole with cyclohexanone in the presence of a reducing agent and a catalyst. Another method involves the reaction of 5-methoxyindole with cyclohexanone in the presence of an acid catalyst and a reducing agent. The yield of this compound varies depending on the method used.
Aplicaciones Científicas De Investigación
2H-Quinolizine has been studied for its potential applications in scientific research. This compound has been found to have activity against certain types of cancer cells. It has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
118953-89-2 |
|---|---|
Nombre del producto |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
Fórmula molecular |
C18H24N2O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(5-methoxy-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C18H24N2O/c1-21-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3 |
Clave InChI |
DCUPHCGTKTVPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
Sinónimos |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





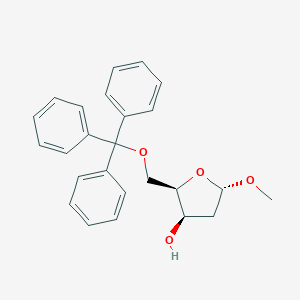
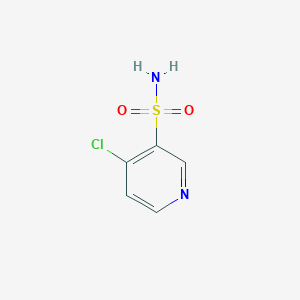
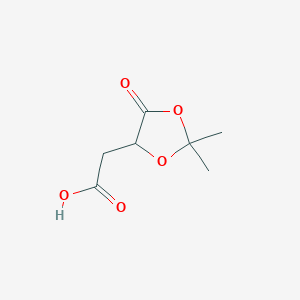
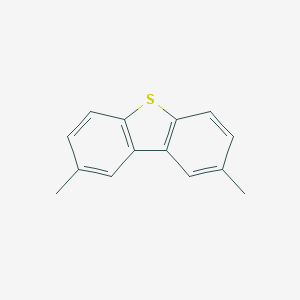
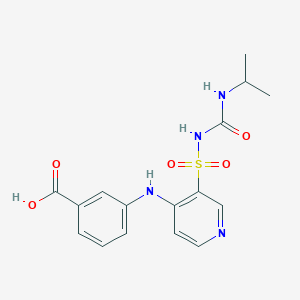

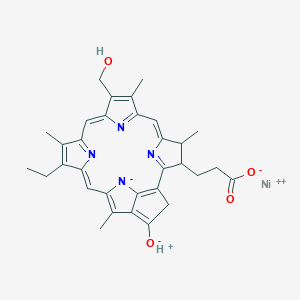

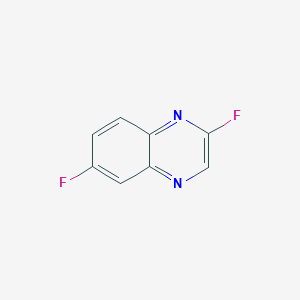

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
